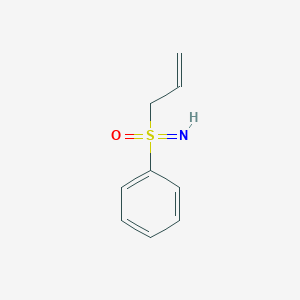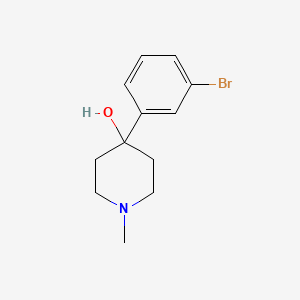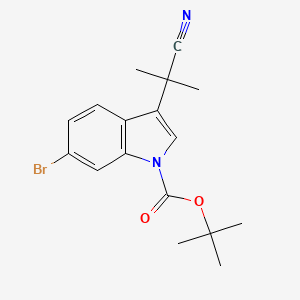
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C11H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2). Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide typically involves the reaction of 2,4,5-trimethylphenyl ethane with sulfonamide reagents. One efficient method for synthesizing sulfonamides is through the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups.
Industrial Production Methods: Industrial production of sulfonamides often involves the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst like DMAP . Metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids are also employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.
Comparación Con Compuestos Similares
Ethanone, 1-(2,4,5-trimethylphenyl)-: Another compound with a similar structure but different functional groups.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Uniqueness: 1-(2,4,5-Trimethylphenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
1-(2,4,5-trimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-9(3)11(6-8(7)2)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14) |
Clave InChI |
VCXAPXFXDFMAFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C(C)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)
![(R)-[2-Chloro-6-(3-methylmorpholino)-4-pyrimidinyl]methanol](/img/structure/B13637439.png)





![2-(1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13637484.png)





![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
